

# An In-depth Technical Guide to the Discovery and Development of Ledaborbactam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Ledaborbactam |           |
| Cat. No.:            | B3324388      | Get Quote |

## Introduction

### The Rise of Antimicrobial Resistance

The global spread of antimicrobial resistance, particularly among Gram-negative bacteria, poses a significant threat to public health. A primary mechanism of resistance is the production of  $\beta$ -lactamase enzymes, which inactivate  $\beta$ -lactam antibiotics. The emergence of extended-spectrum  $\beta$ -lactamases (ESBLs) and carbapenemases has severely limited treatment options, creating an urgent need for novel therapeutic agents.[1][2]

## **Ledaborbactam:** A Novel β-Lactamase Inhibitor

**Ledaborbactam** (formerly VNRX-5236) is a novel, broad-spectrum, boronic acid-based β-lactamase inhibitor (BLI).[3][4] It is being developed as an oral combination with the third-generation cephalosporin, ceftibuten. **Ledaborbactam** restores the activity of ceftibuten against multidrug-resistant (MDR) Enterobacterales that produce Ambler class A, C, and D β-lactamases.[3][5] To facilitate oral administration, **ledaborbactam** is formulated as an etzadroxil prodrug, **ledaborbactam** etzadroxil (formerly VNRX-7145), which undergoes rapid and extensive conversion to the active **ledaborbactam** in vivo.[3][4][6]

## **Discovery and Development Timeline**

The development of **ledaborbactam** has progressed from initial discovery to being Phase 3-ready, marked by key preclinical and clinical milestones. The timeline below highlights the major stages of its development journey.





Click to download full resolution via product page

**Caption:** Key milestones in the **Ledaborbactam** development timeline.

## **Mechanism of Action**

**Ledaborbactam** functions by inhibiting bacterial  $\beta$ -lactamase enzymes. These enzymes are the primary defense mechanism that bacteria like E. coli and K. pneumoniae use to degrade  $\beta$ -lactam antibiotics such as ceftibuten. By binding to the active site of these enzymes, **ledaborbactam** protects ceftibuten from hydrolysis, allowing the antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.[4][6] **Ledaborbactam** forms a reversible covalent bond with the active site serine residue of Ambler class A, C, and D  $\beta$ -lactamases.[4][6]





Click to download full resolution via product page

Caption: Ledaborbactam's mechanism of action.

# Preclinical Development Experimental Protocols

Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][7]

Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).



- Inoculum: Prepared using the broth culture method to a final concentration of approximately 5 x 105 CFU/mL.
- Procedure: β-lactam agents were serially diluted two-fold in CAMHB. **Ledaborbactam** was tested at a fixed concentration of 4 µg/mL.[4][7] Plates were incubated at 35°C for 16-20 hours.
- Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

The half-maximal inhibitory concentration (IC50) of **ledaborbactam** against various purified  $\beta$ -lactamase enzymes was determined through a spectrophotometric assay.[2]

- Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Procedure:
  - Ledaborbactam was serially diluted in PBS in 96-well microtiter plates.
  - A fixed concentration of purified β-lactamase enzyme was added to each well.
  - The enzyme-inhibitor mixture was pre-incubated for 15 minutes at 37°C.
  - A specific chromogenic or UV-active substrate (e.g., nitrocefin, imipenem, cefotaxime) was added to a final concentration of 100 μΜ.[8]
  - The rate of substrate hydrolysis was monitored by measuring the change in absorbance over time.
- Calculation: Initial hydrolysis rates were compared to a control without any inhibitor. The IC50 value, the concentration of **ledaborbactam** required to reduce the hydrolysis rate by 50%, was calculated using kinetic software.[8]

This model was used to evaluate the in vivo efficacy of ceftibuten-ledaborbactam.[5][9]

Animals: Specific pathogen-free female mice.

## Foundational & Exploratory





- Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide at 150 mg/kg (4 days prior to infection) and 100 mg/kg (1 day prior to infection).[9][10]
- Infection: An inoculum of approximately 107 CFU/mL of the test bacterial strain was injected into the thigh muscle.[11]
- Treatment: Human-simulated regimens (HSRs) of ceftibuten and escalating doses of ledaborbactam were administered, typically starting 2 hours post-infection.[5]
- Endpoint: At 24 hours post-treatment initiation, mice were euthanized, and the thighs were excised, homogenized, and plated for bacterial colony enumeration (CFU/thigh). Efficacy was measured as the log10 reduction in CFU/thigh compared to 0-hour controls.[5]





Click to download full resolution via product page

**Caption:** Experimental workflow for the neutropenic murine thigh infection model.



## **Summary of Preclinical Activity**

**Ledaborbactam** demonstrated potent inhibitory activity against a wide range of clinically relevant serine  $\beta$ -lactamases.

| Enzyme (Class)       | Representative Type | Ledaborbactam IC50 (μM) |
|----------------------|---------------------|-------------------------|
| ESBL (A)             | CTX-M-15            | Potent (Ki = 0.11 μM)   |
| ESBL (A)             | SHV-5               | Potent (Ki = 0.04 μM)   |
| Carbapenemase (A)    | KPC-2               | 0.08                    |
| Cephalosporinase (C) | P99AmpC             | 0.01                    |
| Cephalosporinase (C) | CMY-2               | 0.01                    |
| Carbapenemase (D)    | OXA-48              | 0.32                    |

Table 1: IC50 values of

ledaborbactam against various

β-lactamase enzymes.[2]

The combination of ceftibuten with a fixed concentration of 4  $\mu$ g/mL **ledaborbactam** showed potent activity against a large collection of clinical isolates of Enterobacterales, significantly lowering the MICs compared to ceftibuten alone.



| Organism<br>Subset (n)      | Agent                        | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible<br>(≤1 μg/mL) |
|-----------------------------|------------------------------|---------------|---------------|-----------------------------|
| MDR Isolates                | Ceftibuten-<br>Ledaborbactam | 0.12          | 0.25          | 89.7%                       |
| Ceftibuten                  | 16                           | >32           | ~30-35%       |                             |
| ESBL-Positive Phenotype     | Ceftibuten-<br>Ledaborbactam | 0.12          | 0.25          | 98.3%                       |
| KPC-Positive<br>Isolates    | Ceftibuten-<br>Ledaborbactam | 0.5           | 2             | 85.9%                       |
| OXA-48-Positive<br>Isolates | Ceftibuten-<br>Ledaborbactam | 0.25          | 2             | 82.9%                       |
| Table 2: In vitro           |                              |               |               |                             |

activity of

ceftibuten-

ledaborbactam

against

challenging

subsets of

Enterobacterales

.[4][7][12]

In the neutropenic murine thigh infection model, **ledaborbactam** demonstrated dosedependent potentiation of ceftibuten activity against ceftibuten-resistant Enterobacterales.[5]

- Bacterial Burden: Humanized ceftibuten monotherapy resulted in bacterial growth of 2.51 ± 1.09 log10 CFU/thigh.[5]
- Stasis Target: The median ledaborbactam free-drug area under the concentration-time curve over 24 hours to MIC ratio (fAUC0–24/MIC) associated with bacteriostasis (no change in bacterial load) was 3.59.[5]

# **Clinical Development**



## **Phase 1 Clinical Trials**

A series of Phase 1 studies were conducted in healthy adult volunteers to establish the safety, tolerability, and pharmacokinetic profile of **ledaborbactam** etzadroxil, both alone and in combination with ceftibuten.

These initial studies evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of **ledaborbactam** etzadroxil and assessed the potential for drug-drug interactions with ceftibuten.[3][13][14]

- Design: Randomized, double-blind, placebo-controlled studies.
- Key Findings:
  - Ledaborbactam etzadroxil was rapidly and extensively converted to active ledaborbactam.[3][15]
  - Ledaborbactam exposure (AUC) increased in a dose-proportional manner after single doses.[3][15]
  - No clinically significant pharmacokinetic interactions were observed between
     ledaborbactam and ceftibuten.[3][15]
  - The combination was generally safe and well-tolerated.[3][15]

This ongoing study is designed to evaluate a fixed-dose combination (FDC) capsule and to assess the effect of food and gastric pH modifying agents on the pharmacokinetics of the combination.[16][17]

- Design: Open-label, two-part study.
- Estimated Completion: June 2026.[17]

# Pharmacokinetics in Humans



Pharmacokinetic parameters were characterized in healthy volunteers following single and multiple doses of **ledaborbactam** etzadroxil (LED-E).

| Parameter                     | Single Dose (LED-E 100-<br>1000 mg)                                        | Multiple Dose (LED-E 75-<br>500 mg q8h for 10 days)                        |
|-------------------------------|----------------------------------------------------------------------------|----------------------------------------------------------------------------|
| Time to Cmax (Tmax)           | 1.25 - 2.0 hours                                                           | 0.75 - 1.50 hours                                                          |
| Terminal Half-life (t1/2)     | ~11 - 12 hours (at steady state)                                           | ~11 - 12 hours                                                             |
| AUC Proportionality           | Dose proportional                                                          | Less than dose proportional                                                |
| Urinary Excretion             | 84% of material recovered as<br>unchanged ledaborbactam at<br>steady state | 84% of material recovered as<br>unchanged ledaborbactam at<br>steady state |
| Table 3: Summary of           |                                                                            |                                                                            |
| Ledaborbactam                 |                                                                            |                                                                            |
| Pharmacokinetic Parameters    |                                                                            |                                                                            |
| in Healthy Volunteers.[3][15] |                                                                            |                                                                            |
| [18]                          |                                                                            |                                                                            |

# **Safety and Tolerability**

Across Phase 1 studies, **ledaborbactam** etzadroxil, alone or with ceftibuten, was found to be safe and well-tolerated.

- Adverse Events: The most frequently reported treatment-emergent adverse events (TEAEs)
  were gastrointestinal disorders (e.g., frequent bowel movements, nausea) and nervous
  system disorders (e.g., headache).[3][15]
- Incidence: TEAEs were reported in 82% of participants receiving **ledaborbactam** ± ceftibuten, compared to 78% in the placebo group. Most events were mild in severity.[3][15]

# Future Development and Commercialization Licensing Agreement with Basilea Pharmaceutica



On August 14, 2025, Venatorx Pharmaceuticals entered into an exclusive license agreement with Basilea Pharmaceutica Ltd. for the global rights to ceftibuten-**ledaborbactam** etzadroxil. [19][20] This partnership aims to advance the combination through late-stage clinical development and global commercialization.

## **Planned Phase 3 Trials**

Basilea has announced plans to initiate a registrational Phase 3 clinical trial for ceftibutenledaborbactam etzadroxil for the treatment of complicated urinary tract infections (cUTI). The
trial is expected to begin in approximately 18 months from the date of the licensing agreement
(around February 2027).[21][22][23][20] The combination has been granted Qualified Infectious
Disease Product (QIDP) and Fast Track designations by the U.S. Food and Drug
Administration (FDA) for cUTI.[20]

## Conclusion

**Ledaborbactam** is a promising, orally bioavailable  $\beta$ -lactamase inhibitor that, in combination with ceftibuten, has demonstrated potent in vitro and in vivo activity against a broad spectrum of multidrug-resistant Enterobacterales. The successful completion of Phase 1 studies has established a favorable safety and pharmacokinetic profile, paving the way for late-stage clinical development. The strategic partnership between Venatorx and Basilea is set to accelerate its journey towards becoming a much-needed oral treatment option for patients with complicated urinary tract infections caused by challenging Gram-negative pathogens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 3. Safety and pharmacokinetics of single and multiple doses of ledaborbactam etzadroxil with or without ceftibuten in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ledaborbactam (VNRX-5236) | Bacterial | 1842397-36-7 | Invivochem [invivochem.com]
- 9. venatorx.com [venatorx.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. venatorx.com [venatorx.com]
- 13. venatorx.com [venatorx.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Safety and pharmacokinetics of single and multiple doses of ledaborbactam etzadroxil with or without ceftibuten in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and PK of Ceftibuten-ledaborbactam Etzadroxil Fixed-dose Combination [ctv.veeva.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- 19. M2 Pharma Policy and Regulations [m2pharma.com]
- 20. basilea.com [basilea.com]
- 21. Basilea secures rights to Venatorx's antibiotic for complicated UTIs Pharmaceutical Technology [pharmaceutical-technology.com]
- 22. In-licensing announced of a novel clinical phase III-ready Exblifep, an oral antibiotic, ceftibuten-ledaborbactam etzadroxil to treat urinary tract infections - Basilea - Medical Update Online [medicalupdateonline.com]



- 23. Basilea Pharmaceutica Acquires Global Rights to Phase 3-Ready Oral Antibiotic for Drug-Resistant UTIs [trial.medpath.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of Ledaborbactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324388#ledaborbactam-discovery-and-development-timeline]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com